2-Chloro-5,6-dimethoxy-benzothiazole
Description
Overview of the Benzothiazole (B30560) Nucleus in Contemporary Research
The benzothiazole nucleus, a bicyclic system comprising a benzene (B151609) ring fused to a thiazole (B1198619) ring, is recognized as a "privileged" scaffold in medicinal chemistry. nih.gov This structure is not only found in various natural products but also serves as a core component in a multitude of synthetic compounds with significant pharmacological properties. Its planarity and the presence of nitrogen and sulfur heteroatoms allow for diverse interactions with a wide range of biological targets, making it a versatile building block in drug discovery. chemicalbook.com
Research Significance of Substituted Benzothiazoles in Diverse Fields
The true versatility of the benzothiazole scaffold is unlocked through the addition of various substituents at different positions on its bicyclic ring. nih.gov The nature and position of these functional groups profoundly influence the molecule's physicochemical properties and biological activity. nih.gov Academic research has demonstrated that substitutions, particularly at the 2- and 6-positions, are critical for determining the pharmacological profile of the resulting compounds. researchgate.net
The research applications of substituted benzothiazoles are extensive and span multiple fields:
Anticancer Research : Many substituted benzothiazoles have been investigated as potent anticancer agents. nih.gov For instance, certain derivatives have shown the ability to inhibit key enzymes in cancer progression like protein kinases or to induce apoptosis (programmed cell death) in tumor cells. mdpi.com
Antimicrobial Agents : The benzothiazole nucleus is a component of novel compounds designed to combat bacterial and fungal infections. cymitquimica.com Researchers have synthesized derivatives that show significant activity against various pathogens, offering potential new avenues for antibiotic and antifungal drug development.
Neurodegenerative Diseases : Some benzothiazole derivatives have been explored for their potential in diagnosing and treating neurodegenerative conditions like Alzheimer's disease. chemicalbook.com
Industrial Applications : Beyond medicine, substituted benzothiazoles are used in the development of dyes and as accelerators in the vulcanization of rubber. mdpi.com
This broad utility underscores the significance of substituted benzothiazoles as a versatile class of compounds in both academic and applied scientific research.
Specific Focus on 2-Chloro-5,6-dimethoxy-benzothiazole in Scholarly Investigations
This compound is a specific substituted benzothiazole that has been noted in scientific literature primarily as a chemical intermediate. Its significance in scholarly investigations lies not in its own biological activity, but in its role as a key building block for the synthesis of more complex, pharmacologically active molecules.
The structure features a chlorine atom at the highly reactive 2-position and two methoxy (B1213986) groups on the benzene ring. The chlorine atom serves as a good leaving group, making the 2-position susceptible to nucleophilic substitution. This reactivity is exploited by synthetic chemists to introduce a wide variety of other functional groups and build more elaborate molecular architectures.
| Property | Value |
|---|---|
| CAS Number | 864169-35-7 |
| Molecular Formula | C₉H₈ClNO₂S |
| Molecular Weight | 229.68 g/mol |
| Appearance | Solid (form varies) |
| XlogP (Predicted) | 3.3 |
A key example of its application is found in patent literature (WO2008010028A1), which describes the synthesis of novel benzothiazole derivatives as potential kinase inhibitors for treating diseases. In this research, this compound is used as a crucial reactant. It is reacted with other chemical entities to create a library of new compounds that are then tested for their biological activity.
| Starting Material | Reaction Type | Product Class | Research Area |
|---|---|---|---|
| This compound | Nucleophilic Substitution | 2-amino- or 2-thioether-substituted-5,6-dimethoxy-benzothiazoles | Kinase Inhibitor Development |
This role as a synthetic precursor is a vital part of the drug discovery pipeline. By providing a stable and reactive molecular scaffold, this compound enables researchers to generate and explore novel chemical diversity in the quest for new and effective medicines. Its value is therefore measured by the potential of the molecules it helps to create.
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-5,6-dimethoxy-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO2S/c1-12-6-3-5-8(4-7(6)13-2)14-9(10)11-5/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQLUSLHALUKRLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=C(S2)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90427601 | |
| Record name | 2-CHLORO-5,6-DIMETHOXY-BENZOTHIAZOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90427601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
864169-35-7 | |
| Record name | 2-CHLORO-5,6-DIMETHOXY-BENZOTHIAZOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90427601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-5,6-dimethoxy-1,3-benzothiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Chemical Transformations of 2 Chloro 5,6 Dimethoxy Benzothiazole
Established Synthetic Routes to the 2-Chloro-5,6-dimethoxy-benzothiazole Scaffold
The construction of the this compound framework is primarily achieved through two strategic approaches: the direct chlorination of a pre-formed benzothiazole (B30560) ring system or the initial construction of the bicyclic scaffold followed by the introduction of the chloro substituent.
Chlorination Reactions of Benzothiazole Precursors
A predominant and effective method for synthesizing this compound involves the chlorination of its corresponding 2-mercapto analogue, 5,6-dimethoxy-2-mercaptobenzothiazole. This transformation is commonly achieved using potent chlorinating agents.
One of the most established reagents for this purpose is sulfuryl chloride (SO₂Cl₂). google.com The reaction typically involves treating the 2-mercaptobenzothiazole (B37678) precursor with an excess of sulfuryl chloride, often in a stoichiometric ratio of at least one to six, respectively. google.com The reaction is generally conducted at controlled temperatures, not exceeding 50°C, to ensure selectivity and prevent unwanted side reactions. google.com This method has been successfully applied to produce various 2-chlorobenzothiazole (B146242) derivatives, including those with methoxy (B1213986) substituents on the benzene (B151609) ring. google.com Following the reaction, the excess sulfuryl chloride is typically quenched with ice water, and the desired product is isolated. google.com
Another, albeit historically earlier, method employs phosphorus pentachloride (PCl₅) to achieve the chlorination of the 2-mercaptobenzothiazole precursor. google.com
Table 1: Chlorination of 5,6-dimethoxy-2-mercaptobenzothiazole
| Precursor | Reagent | Key Conditions | Product |
|---|---|---|---|
| 5,6-dimethoxy-2-mercaptobenzothiazole | Sulfuryl Chloride (SO₂Cl₂) | Temp < 50°C, molar ratio ≥ 1:6 | This compound |
Cyclization Approaches for Benzothiazole Ring Formation
The synthesis of the benzothiazole core itself can be accomplished through several cyclization strategies, which typically yield a 2-substituted benzothiazole that can be subsequently converted to the 2-chloro derivative.
A fundamental approach is the condensation of a 4,5-dimethoxy-2-aminothiophenol with a suitable one-carbon synthon. The reaction of 2-aminothiophenols with reagents like aldehydes, carboxylic acids, or acyl chlorides is a cornerstone of benzothiazole synthesis. ijirset.comnih.govorganic-chemistry.org
Another widely used strategy is the Jacobsen cyclization, which involves the cyclization of a thioanilide precursor. ijirset.comresearchgate.net For this specific target, this would entail the synthesis and subsequent cyclization of a N-(4,5-dimethoxyphenyl)thioformamide derivative.
Furthermore, the Hugerschoff reaction and its variations provide a pathway to 2-aminobenzothiazoles. ijirset.com This method involves the oxidative cyclization of an arylthiourea. Specifically, 4,5-dimethoxyaniline could be reacted with a thiocyanate (B1210189) salt (e.g., KSCN or NH₄SCN) to form the corresponding phenylthiourea, which is then cyclized in the presence of an oxidant like bromine to yield 2-amino-5,6-dimethoxy-benzothiazole. ijirset.comnih.govacs.org This 2-amino derivative can then be converted to the target 2-chloro compound via a Sandmeyer-type reaction.
Optimization of Synthetic Reaction Parameters for Enhanced Yield and Selectivity
Efforts to improve the synthesis of 2-chlorobenzothiazoles have focused on enhancing reaction efficiency, yield, and reproducibility. For the widely used chlorination of 2-mercaptobenzothiazoles with sulfuryl chloride, the reaction can sometimes be hampered by low yields and poor reproducibility. sigmaaldrich.com A significant improvement was discovered by simply adding water to the reaction mixture. sigmaaldrich.com The partial hydrolysis of sulfuryl chloride generates acid in situ, which catalyzes the reaction, leading to reproducibly excellent yields. sigmaaldrich.com
General synthetic parameters can also be optimized. For instance, microwave-assisted organic synthesis (MAOS) has been shown to dramatically reduce reaction times for the formation of benzothiazole rings, often from several hours to mere minutes, while simultaneously increasing product yields. organic-chemistry.org One study on the condensation of 2-aminothiophenols with aldehydes found that using glycerol (B35011) as a green solvent under microwave irradiation (180 W, 100°C) for 4–8 minutes resulted in yields ranging from 78–96%. organic-chemistry.org The choice of catalyst is also critical, with various systems like H₂O₂/HCl, molecular sieves, and nanoparticle catalysts being employed to boost efficiency. organic-chemistry.org
Table 2: Examples of Optimized Conditions for Benzothiazole Synthesis
| Reaction Type | Optimization Strategy | Conditions | Benefit | Citation |
|---|---|---|---|---|
| Chlorination | Additive | SO₂Cl₂ with added H₂O | Improved yield and reproducibility | sigmaaldrich.com |
| Cyclization | Energy Source | Microwave Irradiation (180W) in Glycerol | Reaction time reduced to 4-8 min, Yields 78-96% | organic-chemistry.org |
Derivatization Strategies and Functional Group Interconversions of this compound
The 2-chloro substituent serves as an excellent leaving group, making the compound a valuable substrate for a variety of chemical transformations, particularly nucleophilic substitution and oxidation reactions.
Nucleophilic Substitution Reactions at the 2-Position
The electron-deficient C2 position of the benzothiazole ring, activated by the adjacent nitrogen atom and the chloro leaving group, is highly susceptible to nucleophilic aromatic substitution (SₙAr). This reactivity allows for the introduction of a wide array of functional groups.
The chlorine atom can be readily displaced by nitrogen, oxygen, and sulfur nucleophiles. Reactions with primary and secondary amines, for example, proceed efficiently to form 2-aminobenzothiazole (B30445) derivatives. wsu.edu Transition-metal-free conditions have been developed for this C-N bond formation, sometimes even under solvent-free conditions. wsu.edu The versatility of this reaction is demonstrated by the synthesis of a complex derivative, 2-(5-hydrazinocarbonyl-2-oxazolyl)-5,6-dimethoxybenzothiazole, which was prepared as a fluorescent labeling agent for carboxylic acids in HPLC analysis. scholaris.ca The synthesis of this molecule necessarily involves the displacement of a leaving group, such as chloride, at the 2-position of the 5,6-dimethoxybenzothiazole core.
Table 3: Nucleophilic Substitution at the 2-Position
| Nucleophile | Reagent Example | Product Type |
|---|---|---|
| Nitrogen | Primary/Secondary Amines (R₂NH) | 2-Amino-5,6-dimethoxy-benzothiazoles |
| Nitrogen | Hydrazines (RNHNH₂) | 2-Hydrazinyl-5,6-dimethoxy-benzothiazoles |
| Oxygen | Alkoxides (RO⁻) | 2-Alkoxy-5,6-dimethoxy-benzothiazoles |
Oxidation Reactions Involving the Sulfur Heteroatom
The sulfur atom within the thiazole (B1198619) ring of this compound can be oxidized to higher oxidation states, yielding the corresponding sulfoxide (B87167) and sulfone derivatives. msu.edu These oxidized species are valuable in their own right as synthetic intermediates.
The oxidation is typically achieved using common oxidizing agents. For the related 4H-1,4-benzothiazine system, treatment with 30% hydrogen peroxide in glacial acetic acid has been shown to effectively convert the sulfide (B99878) to the sulfone. ijirset.com This method is indicative of a viable pathway for the oxidation of benzothiazoles as well. The resulting benzothiazole sulfoxides and sulfones are stable compounds that exhibit unique reactivity. nih.govnsf.gov For instance, benzothiazole sulfones have been developed as reagents for the synthesis of sulfinic acids and have been employed in modified Julia olefinations. nih.govnih.gov The formation of these oxidized derivatives expands the synthetic utility of the this compound scaffold.
Reduction Reactions of the Benzothiazole Ring System
The benzothiazole core is an aromatic system, which generally implies a degree of stability. Its reduction, therefore, typically requires specific reagents and conditions to overcome this aromaticity. The scientific literature concerning the specific reduction of the benzothiazole ring in this compound is not extensively detailed in readily available public sources. However, general principles of heterocyclic chemistry allow for a discussion of potential reduction pathways.
Reductive processes for heterocycles like benzothiazole can be challenging and may lead to ring opening or the reduction of substituents, depending on the reagents and conditions employed. For instance, strong reducing agents might affect the chloro and methoxy substituents on the benzene ring.
One notable transformation involving the benzothiazole system is the conversion of benzothiazolines to benzothiazoles, where the benzothiazoline (B1199338) acts as a reducing agent by donating a hydride, and in the process, is oxidized to the more stable aromatic benzothiazole. acs.org This suggests that the reverse reaction, the reduction of a benzothiazole to a benzothiazoline, would require a suitable hydrogen source and a catalyst. acs.org A study has described the use of benzothiazoline as a hydrogen source in the asymmetric transfer hydrogenation of imines, highlighting the reductive potential of the benzothiazoline form. acs.org
While specific experimental data for the reduction of this compound is scarce, hypothetical reduction strategies could involve catalytic hydrogenation under high pressure, or the use of chemical reducing agents known for their efficacy in reducing aromatic heterocyclic systems. The choice of reagent would be critical to selectively reduce the thiazole part of the molecule without affecting the substituents on the benzene ring. Further research is needed to establish optimized conditions for such transformations on this specific molecule.
Green Chemistry Principles Applied to the Synthesis of this compound and its Derivatives
The application of green chemistry principles to the synthesis of benzothiazole derivatives is a burgeoning area of research, driven by the need for more environmentally benign and sustainable chemical processes. airo.co.in While specific literature on the green synthesis of this compound is not widespread, the general strategies developed for other benzothiazole derivatives are highly relevant and adaptable.
Key tenets of green chemistry, such as the use of greener solvents, efficient catalysts, and alternative energy sources, have been successfully applied to the synthesis of the benzothiazole scaffold. airo.co.innih.gov The most common route to 2-substituted benzothiazoles is the condensation of 2-aminothiophenols with various carbonyl compounds or their equivalents. nih.govmdpi.com
Catalysis and Solvent Systems:
A variety of catalysts have been explored to make the synthesis of benzothiazoles more environmentally friendly. These include:
Heterogeneous Catalysts: Silica-supported sodium hydrogen sulfate (B86663) (NaHSO₄-SiO₂) has been used for the reaction of acyl chlorides with ortho-aminothiophenol under solvent-free conditions. nih.gov Similarly, SnP₂O₇ has been employed as a reusable heterogeneous catalyst for the condensation of 2-aminothiophenol (B119425) with aromatic aldehydes, achieving high yields in short reaction times. nih.gov
Biocatalysts: Bacterium-derived hemoglobin Vitreoscilla (VHb) has been used as a biocatalyst for the synthesis of 2-arylbenzothiazoles. mdpi.com
Nanocatalysts: ZnO nanoparticles have proven to be a highly effective and reusable catalyst for the reaction of 2-aminothiophenol with aldehydes. mdpi.com
Metal Catalysts: While some green methods aim to avoid heavy metals, efficient syntheses have been developed using catalysts like Zn(OAc)₂·2H₂O under solvent-free conditions. mdpi.com Copper-catalyzed reactions have also been reported for the synthesis of 2-substituted benzothiazoles from 2-aminobenzenethiols and nitriles. nih.gov
The choice of solvent is another critical aspect of green synthesis. Researchers have moved away from volatile and toxic organic solvents towards greener alternatives:
Water and Glycerol: Water and glycerol have been used as green solvents for the synthesis of benzothiazole derivatives. orgchemres.orgijzi.net Glycerol, being non-toxic, biodegradable, and having a high boiling point, is particularly suitable for microwave-assisted synthesis. ijzi.net
Ethanol: Ethanol is another eco-friendly solvent that has been used effectively, for instance, in the ultrasound-mediated synthesis of benzothiazolo[3,2-a]pyrimidine derivatives. tandfonline.com
Alternative Energy Sources:
To reduce energy consumption and reaction times, alternative energy sources are often employed:
Microwave Irradiation: Microwave-assisted synthesis has been shown to be a rapid and efficient method for preparing benzothiazole derivatives, often in solvent-free conditions or using green solvents like glycerol. airo.co.inijzi.net
Ultrasound Irradiation: Sonication is another energy-efficient technique that has been used to promote the synthesis of functionalized benzothiazoles, leading to high yields in short reaction times at room temperature. tandfonline.com
Illustrative Data on Green Synthesis of Benzothiazole Derivatives:
The following tables provide examples of green synthetic methods applied to benzothiazole derivatives, which could be adapted for the synthesis of this compound.
Table 1: Catalyst and Solvent Systems in Green Synthesis of Benzothiazoles
| Catalyst | Solvent | Reactants | Yield (%) | Reference |
|---|---|---|---|---|
| Zn(OAc)₂·2H₂O | Solvent-free | Substituted 2-aminothiophenols and aldehydes | 67-96 | mdpi.com |
| Ammonium Acetate | Ethanol | 2-amino-benzothiazole, aldehydes, and active methylene (B1212753) compounds | 94-97 | tandfonline.com |
| SnP₂O₇ | Not specified | 2-aminothiophenol and aromatic aldehydes | 87-95 | nih.gov |
| NaHSO₄-SiO₂ | Solvent-free | o-aminothiophenol and acyl chlorides | High | nih.gov |
| ZnO NPs | Ethanol/Neat | 2-aminothiophenol and aldehydes | High | mdpi.com |
| Energy Source | Catalyst | Solvent | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| Ultrasound | Ammonium Acetate | Ethanol | 10-15 min | 94-97 | tandfonline.com |
| Microwave | None | Glycerol | Not specified | High | ijzi.net |
| Microwave | None | Solvent-free | 10 min | High | nih.gov |
The synthesis of derivatives of this compound can also benefit from these green approaches. For instance, the introduction of various substituents at the 2-position, a common strategy for creating libraries of bioactive molecules, can be achieved through these eco-friendly condensation reactions. The principles of atom economy, use of renewable feedstocks, and reduction of derivatives are central to these modern synthetic strategies. airo.co.in
Advanced Spectroscopic Characterization and Analytical Techniques for 2 Chloro 5,6 Dimethoxy Benzothiazole
Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of a compound by providing detailed information about the chemical environment of individual atoms. For 2-Chloro-5,6-dimethoxy-benzothiazole, both ¹H and ¹³C NMR spectroscopy would be employed to map out the carbon-hydrogen framework.
While specific spectral data for this compound is not widely available in the public domain, a detailed analysis would be expected to reveal distinct signals corresponding to the aromatic protons and the methoxy (B1213986) groups. In ¹H NMR spectra, the protons on the benzothiazole (B30560) ring system would likely appear as singlets due to their isolated positions, with chemical shifts influenced by the electron-donating methoxy groups and the electron-withdrawing chloro and thiazole (B1198619) moieties. The six protons of the two methoxy groups would be expected to present as a sharp singlet, or two distinct singlets, in the upfield region of the spectrum.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: This table is predictive and based on general principles of NMR spectroscopy, as specific experimental data is not publicly available.)
| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| Aromatic CH | 7.0 - 7.5 | 100 - 115 |
| Aromatic CH | 7.0 - 7.5 | 100 - 115 |
| OCH₃ | 3.8 - 4.0 | 55 - 60 |
| C-Cl (thiazole) | - | 150 - 160 |
| C=N (thiazole) | - | 160 - 170 |
| Aromatic C-S | - | 130 - 140 |
| Aromatic C-N | - | 145 - 155 |
| Aromatic C-OCH₃ | - | 140 - 150 |
| Aromatic C-OCH₃ | - | 140 - 150 |
Mass Spectrometry (MS) Characterization
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. For this compound, mass spectrometry is used to determine the molecular weight and to gain structural information from the fragmentation pattern. The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak ([M]⁺) corresponding to the exact mass of the compound. The presence of the chlorine atom would be indicated by a characteristic isotopic pattern for the molecular ion peak, with an [M+2]⁺ peak approximately one-third the intensity of the [M]⁺ peak.
Table 2: Predicted Mass Spectrometry Fragmentation for this compound (Note: This table is predictive and based on common fragmentation patterns for similar compounds.)
| m/z Value | Proposed Fragment | Significance |
| [M]⁺ and [M+2]⁺ | C₉H₈ClNO₂S | Molecular ion with isotopic pattern |
| [M-15]⁺ | C₈H₅ClNO₂S | Loss of a methyl radical (•CH₃) |
| [M-31]⁺ | C₈H₅ClNS | Loss of a methoxy radical (•OCH₃) |
| [M-35]⁺ | C₉H₈NO₂S | Loss of a chlorine radical (•Cl) |
Infrared (IR) Spectroscopic Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands that confirm the presence of its key structural features.
The presence of the aromatic ring would be indicated by C-H stretching vibrations typically above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-O stretching of the methoxy groups would result in strong absorptions in the 1000-1300 cm⁻¹ range. The C=N stretching of the thiazole ring would likely appear in the 1600-1650 cm⁻¹ region. The C-Cl bond would have a characteristic absorption in the fingerprint region, typically between 600 and 800 cm⁻¹. The instrumentation used for such analysis has been reported as a Pye-Unicam SP300 instrument. cu.edu.eg
Table 3: Expected Infrared Absorption Bands for this compound (Note: This table is based on characteristic IR frequencies for the functional groups present.)
| Functional Group | Expected Absorption Range (cm⁻¹) |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch (Methoxy) | 2850 - 2960 |
| C=N Stretch (Thiazole) | 1600 - 1650 |
| Aromatic C=C Stretch | 1450 - 1600 |
| C-O Stretch (Methoxy) | 1000 - 1300 |
| C-Cl Stretch | 600 - 800 |
X-ray Crystallography for Precise Structural Elucidation
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unambiguous proof of the connectivity and stereochemistry of this compound. A successful single-crystal X-ray diffraction analysis would yield precise bond lengths, bond angles, and torsion angles, confirming the planar structure of the benzothiazole ring system and the spatial orientation of the chloro and dimethoxy substituents.
To date, there are no publicly available reports of the single-crystal X-ray structure of this compound. Such a study would be invaluable for definitively confirming the molecular geometry and for understanding intermolecular interactions in the solid state.
Chromatographic Methodologies for Purity Assessment and Analytical Profiling (e.g., HPLC, LC-MS)
Chromatographic techniques are essential for assessing the purity of a synthesized compound and for its quantification. High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of non-volatile organic compounds. A validated HPLC method would involve the selection of an appropriate stationary phase (e.g., a C18 column), a mobile phase (a mixture of solvents like acetonitrile (B52724) and water), and a detector (e.g., a UV detector set to a wavelength where the compound absorbs strongly). The purity of a sample of this compound would be determined by the percentage of the total peak area that corresponds to the main compound peak.
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. This hyphenated technique is particularly useful for identifying and quantifying impurities, even at trace levels. An LC-MS method for this compound would provide the retention time from the LC component and the mass-to-charge ratio from the MS component, offering a high degree of confidence in peak identification and purity assessment.
Currently, specific HPLC or LC-MS methods dedicated to the analysis of this compound are not detailed in the available scientific literature. Development of such methods would be a crucial step in the quality control and analytical profiling of this compound.
Computational and Theoretical Chemistry Studies of 2 Chloro 5,6 Dimethoxy Benzothiazole
Quantum Chemical Calculations (DFT, Ab Initio)
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the intrinsic properties of a molecule. researchgate.net These calculations solve the Schrödinger equation (or its simplified forms) to determine the electronic structure and energy of the molecule. researchgate.net DFT, which approximates the electron density to calculate the system's energy, has become a popular and effective approach for studying molecular systems due to its balance of accuracy and computational cost. researchgate.netresearchgate.net
The electronic structure of a molecule is key to its chemical reactivity and optical properties. scirp.org A primary focus of this analysis is the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). core.ac.uk The HOMO represents the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability, chemical reactivity, and optical characteristics. researchgate.net
A small HOMO-LUMO gap suggests that a molecule can be easily excited, indicating higher chemical reactivity and lower kinetic stability. researchgate.net This energy gap is instrumental in understanding the charge transfer that can occur within the molecule. core.ac.uk For benzothiazole (B30560) derivatives, computational studies using DFT methods like B3LYP have been employed to calculate these energy levels. researchgate.netresearchgate.net The distribution of HOMO and LUMO orbitals across the molecule reveals the electron-donating and electron-accepting regions, respectively. researchgate.net In many benzothiazole systems, the HOMO is often localized over the benzene (B151609) and thiazole (B1198619) rings, while the LUMO may also be distributed across the fused ring system, with specific localizations depending on the substituents. researchgate.net The introduction of substituents like chloro and methoxy (B1213986) groups on the benzothiazole ring is known to influence the HOMO-LUMO energy gap. researchgate.net
Table 1: Representative HOMO-LUMO Energies and Gaps for Substituted Benzothiazoles (Theoretical Data) This table presents theoretical data for related benzothiazole structures to illustrate the typical energy ranges calculated using DFT methods. The exact values for 2-Chloro-5,6-dimethoxy-benzothiazole would require specific calculation.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
| 3-phenylbenzo[d]thiazole-2(3H)-imine | -6.18 | -1.54 | 4.64 |
| 3-(4-chlorophenyl)benzo[d]thiazole-2(3H)-imine | -6.32 | -1.82 | 4.50 |
| 3-(4-hydroxyphenyl)benzo[d]thiazole-2(3H)-imine | -5.79 | -1.33 | 4.46 |
| 3-(4-nitrophenyl)benzo[d]thiazole-2(3H)-imine | -6.91 | -2.85 | 4.06 |
Source: Synthesized from data in computational studies on benzothiazole derivatives. researchgate.net
Theoretical calculations are highly effective in predicting and interpreting the vibrational spectra (FT-IR and FT-Raman) of molecules. By calculating the harmonic vibrational frequencies using methods like DFT (e.g., B3LYP with a 6-311G(d,p) basis set), researchers can assign the observed experimental spectral bands to specific vibrational modes of the molecule. researchgate.net These calculations provide a detailed picture of the molecule's dynamic behavior. core.ac.uk
The computed wavenumbers often correspond to the gaseous state, while experimental spectra are typically recorded in the solid state; despite this, the calculated vibrational frequencies generally show good agreement with experimental results. core.ac.uknih.gov For benzothiazole and its derivatives, theoretical spectra have been successfully used to assign vibrations such as N-H stretching, C-H stretching, C=N stretching, and the vibrations of the fused benzene and thiazole rings. researchgate.netresearchgate.net For this compound, specific vibrational modes associated with the C-Cl bond, the O-CH₃ (methoxy) groups, and the dimethoxy-substituted benzene ring would be predicted and identified.
Table 2: Example of Theoretical vs. Experimental Vibrational Frequencies (cm⁻¹) for a Benzothiazole Derivative This table illustrates the correlation between calculated and observed vibrational frequencies for a representative molecule, 1-(6-Chloro-1,3-benzothiazol-2-yl)hydrazine. researchgate.net
| Assignment | Theoretical Frequency (B3LYP/6-311G(d,p)) | Experimental Frequency (FT-IR) |
| N-H stretching | 3445 | 3420 |
| N-H stretching | 3405 | 3318 |
| C-H stretching | 3105 | 3090 |
| H-N-H scissoring | 1630 | 1625 |
| C=N stretching | 1585 | 1575 |
| C-C stretching | 1470 | 1475 |
| C-N stretching | 1315 | 1310 |
| C-S stretching | 730 | 735 |
Source: Adapted from data in a quantum chemical study of substituted benzothiazoles. researchgate.net
Molecular Docking and Ligand-Receptor Interaction Modeling
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein or enzyme). mdpi.com This modeling helps to understand the binding mechanism and predict the binding affinity of a compound to a specific biological target. nih.gov The process is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action. biointerfaceresearch.com
For benzothiazole derivatives, molecular docking studies have been performed to investigate their potential as inhibitors for various enzymes and receptors, such as DNA gyrase, dihydroorotase, and protein kinases. nih.govbiointerfaceresearch.comresearchgate.net The study involves preparing the 3D structure of the ligand (e.g., this compound) and the target protein. A docking algorithm then explores possible binding poses of the ligand within the active site of the protein, calculating a scoring function to estimate the binding affinity. researchgate.net
The results of a docking study provide insights into the binding mode, including key interactions like hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and the amino acid residues of the protein's active site. biointerfaceresearch.com For example, docking studies on benzothiazole derivatives have shown that the benzothiazole core can form crucial interactions within the binding pockets of target proteins, and substituents on the ring system can further enhance binding affinity and selectivity. mdpi.comresearchgate.net
Structure-Property Relationship Predictions through Computational Methods
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methods used to establish a mathematical relationship between the chemical structure of a compound and its biological activity or physical properties. researchgate.netnih.gov These models use calculated molecular descriptors—numerical values that characterize the steric, electronic, or hydrophobic properties of a molecule—to predict the activity of new or untested compounds. researchgate.net
For series of benzothiazole derivatives, 3D-QSAR models have been developed to understand the structural requirements for specific biological activities, such as anticancer or antimicrobial effects. nih.govresearchgate.net These models generate a 3D grid around aligned molecules and calculate steric and electrostatic fields, which are then correlated with biological activity. researchgate.net The resulting QSAR models can be visualized as contour maps, highlighting regions where bulky groups, electron-donating groups, or electron-withdrawing groups would increase or decrease activity. researchgate.net This information is invaluable for the rational design of new, more potent analogues. researchgate.net By analyzing a molecule like this compound, its molecular descriptors can be calculated and used within an established QSAR model to predict its potential biological activity. researchgate.netnih.gov
Biological and Pharmacological Research on 2 Chloro 5,6 Dimethoxy Benzothiazole
Antimicrobial Activity Studies
The antimicrobial potential of benzothiazole (B30560) derivatives has been extensively investigated. The introduction of a chlorine atom and methoxy (B1213986) groups to the benzothiazole nucleus, as seen in 2-Chloro-5,6-dimethoxy-benzothiazole, is a strategy employed to enhance antimicrobial efficacy.
Efficacy against Gram-Positive Bacterial Strains
Research on various chloro-substituted benzothiazole derivatives has demonstrated notable activity against Gram-positive bacteria. For instance, certain benzothiazole analogues of triclocarban (B27905) have shown potent antibacterial activity against Staphylococcus aureus and Enterococcus faecalis. nih.gov Specifically, compounds with chloro substitutions on the benzothiazole ring have exhibited significant minimum inhibitory concentrations (MICs). nih.gov The presence of a chloro group at the 5th or 6th position of the benzothiazole ring has been associated with increased antibacterial activity. nih.govnih.gov
Efficacy against Gram-Negative Bacterial Strains
The efficacy of benzothiazole derivatives extends to Gram-negative bacteria. Studies have shown that certain benzothiazole compounds possess broad-spectrum antibacterial activity, including against Klebsiella pneumoniae. nih.gov The substitution pattern on the benzothiazole ring plays a crucial role in determining the spectrum of activity. While some derivatives show potent activity against Gram-positive strains, others exhibit significant efficacy against Gram-negative organisms like Escherichia coli and Pseudomonas aeruginosa. nih.gov
Determination of Minimum Inhibitory Concentrations (MIC)
Table 1: Representative MIC Values for Various Benzothiazole Derivatives Against Bacterial Strains
| Compound Type | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| Chloro-substituted benzothiazole urea | Staphylococcus aureus | 8 | nih.gov |
| Chloro-substituted benzothiazole urea | Enterococcus faecalis | 8 | nih.gov |
| Thiazolidin-4-one benzothiazole derivative | Pseudomonas aeruginosa | 90-180 | nih.gov |
| Thiazolidin-4-one benzothiazole derivative | Escherichia coli | 90-180 | nih.gov |
| 6-chloro-benzothiazole derivative | Staphylococcus aureus | 0.10-0.25 (mg/mL) | nih.gov |
Note: The data in this table is based on research on various benzothiazole derivatives and not specifically on this compound.
Proposed Mechanistic Pathways of Antimicrobial Action
The antimicrobial action of benzothiazole derivatives is believed to occur through multiple mechanisms. One proposed pathway involves the inhibition of essential bacterial enzymes. For example, some benzothiazole derivatives have been found to inhibit bacterial DNA gyrase and topoisomerase IV, which are crucial for DNA replication and repair. nih.gov Another potential mechanism is the inhibition of MurB, an enzyme involved in the biosynthesis of the bacterial cell wall component peptidoglycan. nih.govresearchgate.net The disruption of these vital cellular processes ultimately leads to bacterial cell death.
Anticancer and Antiproliferative Investigations
Benzothiazole derivatives have emerged as a promising class of compounds in the field of oncology, with many exhibiting significant anticancer and antiproliferative activities. researchgate.net The presence of substituents such as chloro and methoxy groups can influence the cytotoxic potential of these compounds.
Cytotoxic Effects on Various Human Cancer Cell Lines (e.g., Breast Cancer, HT-1376, HeLa, COS-7)
The cytotoxic effects of benzothiazole derivatives have been evaluated against a variety of human cancer cell lines.
Breast Cancer (MCF-7): Numerous studies have demonstrated the potent cytotoxic activity of benzothiazole derivatives against the MCF-7 human breast cancer cell line. nih.govekb.egbrieflands.comsemanticscholar.org For instance, some 2-substituted benzothiazoles have shown significant inhibitory effects on the growth of MCF-7 cells. nih.gov The introduction of certain functional groups onto the benzothiazole scaffold has been shown to enhance cytotoxicity, with some derivatives exhibiting IC50 values in the low micromolar range. ekb.eg
HT-1376 (Bladder Cancer): While specific data on the effect of this compound on HT-1376 cells is limited, research on other benzothiazole derivatives suggests potential activity against bladder cancer cell lines.
HeLa (Cervical Cancer): Benzothiazole derivatives have also been investigated for their activity against HeLa cervical cancer cells. Studies on related compounds have shown varying degrees of cytotoxicity, indicating that the substitution pattern is a key determinant of efficacy. nih.gov
COS-7 (Kidney Fibroblast): Information regarding the cytotoxic effects of this compound on COS-7 cells is not widely available in the current literature.
Table 2: Representative IC50 Values for Various Benzothiazole Derivatives Against Cancer Cell Lines
| Compound Type | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 2-hydroxy benzothiazole derivative | MCF-7 | 1.8 | ekb.eg |
| 2-substituted benzothiazole | MCF-7 | Not specified, but significant inhibition | nih.gov |
| Benzo[d]imidazo[2,1-b]thiazole derivative | MCF-7 | Compounds showed 73-81% inhibition at 10 µM | brieflands.comsemanticscholar.org |
Note: The data in this table is based on research on various benzothiazole derivatives and not specifically on this compound.
Half Maximal Inhibitory Concentration (IC50) Values
There is no specific data available in the reviewed scientific literature regarding the Half Maximal Inhibitory Concentration (IC50) values of this compound against various cancer cell lines. While numerous studies report IC50 values for other benzothiazole derivatives, these findings are not directly applicable to the subject compound.
Mechanistic Pathways of Anticancer Activity
Detailed studies identifying the specific molecular targets, such as enzymes or proteins, that are directly inhibited by this compound have not been found in the existing body of research. The anticancer mechanisms of the broader benzothiazole class often involve targeting enzymes like kinases or inducing metabolic pathways, but these have not been specifically demonstrated for this particular compound.
There is no direct evidence or research available that demonstrates the induction of cellular apoptosis by this compound. Studies on other novel benzothiazole derivatives have shown apoptosis induction through pathways like the mitochondrial intrinsic pathway, but similar investigations for this compound are not present in the available literature.
Anti-inflammatory and Antinociceptive Research
Research has been conducted on the synthesis of this compound, which serves as a key intermediate in creating other novel benzothiazole derivatives. cu.edu.eg In a 2013 study, this compound (designated as compound 17) was synthesized from 5,6-dimethoxy-3-benzothiazol-2(3H)-one. cu.edu.eg This compound was then used as a starting material to prepare a new series of benzothiazole derivatives. cu.edu.eg
While the resulting derivatives were evaluated for their anti-inflammatory and antinociceptive properties, with some showing promising activity, the study does not provide any data on the biological activity of this compound itself. cu.edu.eg Therefore, its specific efficacy as an anti-inflammatory or antinociceptive agent remains uncharacterized in the available scientific literature.
Antitubercular Activity Research
No published studies were found that specifically investigate the antitubercular activity of this compound. While other chloro-substituted benzothiazoles have been evaluated against Mycobacterium tuberculosis, this specific compound has not been a subject of such research.
Anticonvulsant Activity Research
There is no information available from scientific studies regarding the evaluation of this compound for anticonvulsant properties. The benzothiazole nucleus is present in some compounds with known anticonvulsant effects, but the activity of this particular dimethoxy- and chloro-substituted variant has not been reported.
Antifungal Activity Research
The benzothiazole scaffold is a key component in the development of new antifungal agents. semanticscholar.org Research into derivatives has shown that the substitution pattern on the benzothiazole ring is crucial for activity. For instance, studies on various substituted benzothiazoles have demonstrated their potential against a range of fungal pathogens. ijpsonline.commdpi.com
One study detailed the synthesis of new 2-(4-formyl-3-phenylpyrazolo-1-yl)-amidomethyl-5,6-dichlorobenzothiazole derivatives. Within this series, compound III was found to possess activity against Candida albicans at a concentration of 25 µg/ml. ijpsonline.com While this study focused on a 5,6-dichloro analog, it highlights the potential of substitutions at these positions for antifungal activity. Other research has shown that heteroarylated benzothiazoles can exhibit good antifungal activity, with some compounds showing minimum inhibitory concentrations (MIC) in the range of 0.06–0.47 mg/mL. mdpi.com
| Derivative Class | Fungal Strain(s) | Notable Findings | Reference(s) |
| Pyrazolyl-amidomethyl-benzothiazoles | Candida albicans | A 5,6-dichloro derivative showed activity at 25 µg/ml. | ijpsonline.com |
| Heteroarylated benzothiazoles | Various fungi | Derivatives showed good activity with MIC values as low as 0.06 mg/mL. | mdpi.com |
Antiviral Activity Research (e.g., Anti-HIV, Human Cytomegalovirus, Herpes Simplex Virus)
The benzothiazole moiety is a versatile scaffold that has been incorporated into various compounds with potent antiviral effects against several types of viruses. mdpi.combohrium.com Structure-activity relationship (SAR) studies have indicated that substitutions on the benzene (B151609) ring of the benzothiazole core can significantly influence antiviral potency. Specifically, the presence of a methyl group at the 5th or 6th position has been found to increase the potency of antiviral compounds. mdpi.com
While direct antiviral testing of this compound is not widely reported, research on structurally related compounds underscores the potential of this scaffold. For example, studies on 2-chloro-5,6-dihalo-1-beta-D-ribofuranosylbenzimidazoles, which share a similar substitution pattern, have shown activity against Human Cytomegalovirus (HCMV). The 2,5,6-trichloro analog (TCRB) and its 5,6-dibromo counterpart were found to be active against HCMV with IC50 values of approximately 4 µM. nih.gov This suggests that halogen and other substitutions at the 5 and 6 positions of a fused heterocyclic system can be beneficial for antiviral activity.
Research on benzothiazole derivatives has identified compounds with activity against HIV. mdpi.com However, specific studies detailing the synthesis of antiviral agents directly from this compound are limited in the reviewed literature.
| Virus Target | Derivative Class | Key Findings | Reference(s) |
| General Antiviral | Substituted Benzothiazoles | Methyl substitution at the 5th or 6th position can increase antiviral potency. | mdpi.com |
| Human Cytomegalovirus (HCMV) | Dihalogenated Benzimidazole Ribonucleosides | 5,6-dibromo and 2,5,6-trichloro derivatives showed activity with IC50 values around 4 µM. | nih.gov |
Other Noteworthy Biological Activities
Leishmaniasis is a parasitic disease for which new therapeutic agents are needed. The benzothiazole nucleus has been explored as a promising scaffold for the development of novel antileishmanial drugs. mdpi.comnih.gov A study involving a series of benzothiazole derivatives with an aromatic hydrazone moiety found that the substitution pattern on the aromatic ring was critical for activity against Leishmania amazonensis. The most effective compound in this series exhibited an IC50 value of 7.70 μM against the amastigote form of the parasite, which was more potent than the reference drug miltefosine. nih.gov This highlights the potential of the benzothiazole scaffold in designing new and effective antileishmanial agents.
| Parasite | Derivative Class | Activity (IC50) | Reference(s) |
| Leishmania amazonensis (amastigotes) | Benzothiazole-hydrazones | 7.70 µM | nih.gov |
| Leishmania amazonensis (promastigotes) | Benzothiazole-hydrazones | 28.86 µM | nih.gov |
Helminth infections remain a significant global health problem, and benzothiazole derivatives have long been recognized for their anthelmintic properties. pharmacyjournal.in Research in this area has led to the development of several potent anthelmintic drugs. While specific studies on this compound are scarce, research on related structures provides insight into the potential of this chemical family. For example, studies on 2-heteroaromatic-substituted isothiocyanatobenzothiazoles have shown significant nematocidal and taeniacidal activities in animal models. nih.gov The specific substitutions on both the benzothiazole ring and at the 2-position are critical determinants of the anthelmintic efficacy.
The benzothiazole scaffold is a key feature in a number of compounds investigated for the treatment of diabetes. mdpi.com Derivatives have been shown to exert their effects through various mechanisms, including the activation of AMP-activated protein kinase (AMPK) and acting as agonists for the peroxisome proliferator-activated receptor gamma (PPARγ). mdpi.comnih.gov
One study focused on the design of benzothiazole derivatives based on the structure of an AMPK activator. Several synthesized derivatives were found to increase glucose uptake in L6 myotubes in an AMPK-dependent manner. One of the most potent compounds, 2-(benzo[d]thiazol-2-ylmethylthio)-6-ethoxybenzo[d]thiazole, significantly lowered blood glucose levels in hyperglycemic mice. nih.gov Other research has demonstrated that 2-aminobenzothiazole (B30445) derivatives can reduce blood glucose levels and improve the lipid profile in diabetic rat models, likely through their interaction with PPARγ. mdpi.com Additionally, 2-mercaptobenzothiazole (B37678) derivatives have been identified as potent inhibitors of α-glucosidase, with many showing significantly greater activity than the standard drug, acarbose. nih.gov
| Mechanism/Target | Derivative Class | Key Research Finding | Reference(s) |
| AMPK Activation | 6-Ethoxybenzothiazoles | Augmented glucose uptake and lowered blood glucose in vivo. | nih.gov |
| PPARγ Agonism | 2-Aminobenzothiazoles | Reduced blood glucose and improved lipid profile in a T2D rat model. | mdpi.com |
| α-Glucosidase Inhibition | 2-Mercaptobenzothiazoles | Multiple derivatives showed potent inhibition, superior to acarbose. | nih.gov |
Recent research has highlighted the potential of benzothiazole derivatives as multifunctional agents for the treatment of neurodegenerative conditions like Parkinson's disease (PD). nih.gov The pathogenesis of PD involves factors such as oxidative stress and the loss of dopamine (B1211576) neurons, making multi-target agents particularly desirable.
A series of 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives were designed and evaluated as multifunctional anti-PD agents. These compounds were investigated for their ability to inhibit monoamine oxidase B (MAO-B), an enzyme involved in dopamine metabolism. One derivative, compound 3h , emerged as a potent and selective MAO-B inhibitor with an IC50 of 0.062 µM. nih.gov This compound also exhibited significant antioxidant and neuroprotective effects, making it a promising candidate for further development. nih.gov These findings underscore the therapeutic potential of the benzothiazole scaffold in developing novel treatments for Parkinson's disease.
| Target/Activity | Derivative Class | Potency (IC50) | Notable Properties | Reference(s) |
| MAO-B Inhibition | 2-Phenyl-benzothiazoles | 0.062 µM (for compound 3h) | Also showed excellent antioxidant and neuroprotective effects. | nih.gov |
Antioxidant Activity
The benzothiazole scaffold is a core component of various compounds investigated for their antioxidant properties. mdpi.comkuleuven.be These derivatives are recognized for their potential to scavenge free radicals, which are implicated in numerous pathological conditions. derpharmachemica.comijprajournal.com The antioxidant capacity of benzothiazole derivatives is often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging methods. derpharmachemica.comresearchgate.net
While direct experimental data on the antioxidant activity of this compound is not extensively documented in the reviewed literature, the activity can be inferred from studies on related structures. The antioxidant potential of the benzothiazole core is significantly influenced by the nature of its substituents. ijprajournal.com Research on various 2-aryl benzothiazole derivatives has demonstrated significant radical scavenging potential. researchgate.net For instance, some synthesized benzothiazole derivatives have shown antioxidant activity comparable to the standard ascorbic acid at certain concentrations. derpharmachemica.comresearchgate.net The presence of electron-donating groups, such as hydroxyl (-OH), on the benzothiazole ring has been shown to improve hydroxy radical scavenging activity. ijprajournal.com Conversely, the presence of electron-withdrawing groups has been associated with lower antioxidant activity in some studies. ijprajournal.com Given that this compound possesses two electron-donating methoxy groups at the C5 and C6 positions, it may exhibit antioxidant potential. However, the electron-withdrawing nature of the chlorine atom at the C2 position could modulate this activity.
A study on various benzothiazole derivatives indicated that their antioxidant activity was dose-dependent. ijprajournal.com Another series of novel 2-aryl benzothiazole derivatives also showed significant radical scavenging capabilities, with some compounds exhibiting better activity in the ABTS assay compared to the DPPH assay. derpharmachemica.com This suggests that the evaluation method can also influence the observed antioxidant efficacy.
Structure-Activity Relationship (SAR) Studies in the Biological Context
The biological properties of benzothiazole derivatives are profoundly affected by the type and placement of substituents on the heterocyclic ring system. mdpi.com Structure-Activity Relationship (SAR) studies are crucial for understanding how these molecular modifications influence pharmacological effects, guiding the design of more potent and selective agents.
Influence of Substituent Position on Bioactivity
The position of substituents on the benzothiazole scaffold is a critical determinant of its biological activity. The core structure has several active sites for substitution, primarily at the C2, C4, C5, C6, and C7 positions. researchgate.net
C5 and C6-Positions: The benzene ring portion of the benzothiazole nucleus, particularly positions 5 and 6, is also vital for modulating bioactivity. Substitutions at these positions can enhance potency. For example, the presence of a methoxy group (-OCH3) at the C6 position is known to boost the potency of some benzothiazole compounds. researchgate.net In one study, substitutions at the 2,6-positions of the benzothiazole ring resulted in significant anticancer potential. nih.gov For this compound, the dimethoxy substitution at C5 and C6 would be expected to significantly influence its biological profile, potentially enhancing its activity based on the general observation that electron-donating groups in this region can be favorable.
Electronic and Steric Effects of Substituents on Biological Potency
The electronic and steric properties of substituents play a fundamental role in the interaction between benzothiazole derivatives and their biological targets.
Comparative Analysis with Structural Analogs
To understand the potential biological profile of this compound, it is useful to compare it with structurally related analogs that have been studied for their biological activities.
One relevant comparison is with 2,5,6-trichloro-benzothiazole . A study involving 2-hydrazinoamidomethyl-5,6-dichlorobenzothiazole as a precursor showed that its derivatives possessed anti-inflammatory and antibacterial properties. This suggests that halogen substitution at the 5 and 6 positions is compatible with biological activity. The difference in the target compound lies in the C2-chloro group and the C5/C6-dimethoxy groups instead of dichloro groups.
Another point of comparison is with benzothiazoles featuring different C2 substituents . A review highlights that modifying the C2 position is a common strategy to generate diverse biological activities. mdpi.com For instance, 2-aryl benzothiazoles have been synthesized and evaluated for antioxidant activity. researchgate.net The replacement of an aryl group with a smaller chloro atom in this compound would significantly alter the steric and electronic properties at this key position, likely leading to a different pharmacological profile.
Furthermore, analogs with different substituents on the benzene ring provide insight. Research on 2-mercaptobenzothiazole derivatives has shown that a 5-chloro substituent can lead to potent antifungal activity. nih.gov This highlights the potential biological significance of a halogen on the benzene ring. The target compound, however, has methoxy groups at positions 5 and 6, which are electron-donating, unlike the electron-withdrawing chloro group. Studies on other heterocyclic systems have shown that methoxy groups can be crucial for certain activities, such as anti-Alzheimer properties. researchgate.net
The table below presents a comparative overview of different benzothiazole analogs and their reported activities, providing a framework for postulating the activity of this compound.
| Compound / Analog Class | C2-Substituent | C5/C6-Substituents | Reported Biological Activity | Reference |
| This compound | -Cl | -OCH3 / -OCH3 | (Hypothesized Activity) | |
| 2-Aryl Benzothiazoles | Aryl groups | Various/Unsubstituted | Antioxidant | researchgate.net |
| 5,6-Dichloro-benzothiazole derivatives | -amidomethylhydrazone | -Cl / -Cl | Anti-inflammatory, Antibacterial | ijpsonline.com |
| 2-Mercaptobenzothiazole analogs | -SH | 5-Chloro | Antifungal | nih.gov |
| General Benzothiazoles | Various | 6-Methoxy | Potency enhancing | researchgate.net |
| 2-Phenol-benzothiazole derivatives | 2-Hydroxyphenyl | Various | Anticancer, Anti-inflammatory | nih.gov |
This comparative analysis underscores that while the benzothiazole core is a privileged scaffold, the specific combination of substituents at the C2, C5, and C6 positions is critical in defining the ultimate biological and pharmacological profile of the compound.
Applications of 2 Chloro 5,6 Dimethoxy Benzothiazole in Advanced Research Fields
Role as a Privileged Scaffold in Drug Discovery and Medicinal Chemistry
The benzothiazole (B30560) framework is recognized as a privileged scaffold in medicinal chemistry due to its ability to interact with a multitude of biological targets, leading to a broad spectrum of pharmacological activities. nih.govjchemrev.com Its derivatives have been investigated for numerous therapeutic applications, including as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents. nih.govekb.egnih.govnih.gov The 2-Chloro-5,6-dimethoxy-benzothiazole molecule is a key intermediate for synthesizing libraries of substituted benzothiazoles, allowing researchers to explore structure-activity relationships (SAR) and optimize compounds for specific biological targets. nih.gov
The substitution pattern on the benzothiazole ring significantly influences biological activity. nih.gov For instance, research into inhibitors of the enzyme NAD(P)H:quinone oxidoreductase 2 (NQO2), a target in inflammation and cancer, has explored various dimethoxy-substituted benzothiazoles. A study on 2,5-dimethoxybenzothiazoles revealed that methoxybenzothiazole 24 was the most potent compound, with an IC₅₀ value of 846 nM. nih.gov The introduction of other substituents, such as chloro and fluoro groups, also yielded compounds with significant inhibitory activity, highlighting the tunability of the benzothiazole scaffold. nih.gov
Table 1: Inhibition of NQO2 by 2,5-Dimethoxybenzothiazole Analogs
| Compound | Substituent at 2-position | IC₅₀ (µM) |
|---|---|---|
| Methoxybenzothiazole 24 | Methoxy (B1213986) | 0.846 |
| Chloro-benzothiazole 27 | Chloro | 1.18 |
| Fluoro-benzothiazole 29 | Fluoro | 2.06 |
| Trifluoro-benzothiazole 26 | Trifluoromethyl | 2.77 |
This table is based on data presented in the study on benzothiazole inhibitors of NQO2, illustrating the effect of substituents on biological activity. nih.gov
Furthermore, derivatives synthesized from related 5,6-dimethoxybenzothiazole precursors have shown promise as antimicrobial agents. A study involving the synthesis of 1,3-thiazole derivatives from a 5,6-dimethoxy-2-oxobenzothiazole core demonstrated that the resulting compounds possess antimicrobial properties. researchgate.net The versatility of the 2-chloro group in this compound allows for its facile conversion into various functional groups, such as amines, ethers, and thioethers, which is a common strategy to generate diverse molecular libraries for screening against infectious pathogens.
Applications in Chemical Sensing and Bioimaging
The benzothiazole core is an excellent fluorophore, and its derivatives are widely employed in the development of fluorescent probes for chemical sensing and bioimaging. The rigid, planar structure and extended π-conjugation system of the benzothiazole ring are conducive to strong fluorescence emission. By functionalizing the benzothiazole scaffold, researchers can design probes that exhibit changes in their photophysical properties (e.g., fluorescence intensity or wavelength) upon binding to specific analytes, such as metal ions, anions, or biologically relevant molecules.
This compound is a valuable starting material for creating such probes. The reactive 2-chloro position allows for the introduction of specific recognition moieties (receptors) that can selectively bind to a target analyte. The dimethoxy groups can enhance the quantum yield and tune the emission wavelength of the resulting fluorophore. While specific bioimaging probes derived directly from this compound are not extensively documented in dedicated studies, the synthetic utility of 2-chlorobenzothiazoles in creating sensor molecules is a well-established principle in materials science and chemical biology.
Catalytic Applications in Organic Synthesis
In the field of organic synthesis, benzothiazole derivatives are not only synthetic targets but can also function as ligands for metal catalysts or as organocatalysts themselves. The nitrogen and sulfur atoms in the thiazole (B1198619) ring can coordinate with metal centers, modifying the reactivity and selectivity of the catalyst.
This compound serves as a precursor for the synthesis of more complex benzothiazole-containing ligands. The chloro group can be readily displaced through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to attach phosphine, amine, or other coordinating groups. These tailored ligands can then be used to prepare transition-metal complexes for a variety of catalytic transformations, such as C-C and C-N bond formation. While this compound itself is not a catalyst, its role as a key building block is crucial for the development of novel catalytic systems. The synthesis of benzothiazoles often employs catalytic methods, including the use of heterogeneous catalysts like ZnO-beta zeolite or green chemistry approaches to facilitate cyclization reactions. ekb.egnih.gov
Utility as Derivatization Reagents in Analytical Chemistry (e.g., HPLC-Fluorescence Detection)
In analytical chemistry, derivatization is a technique used to convert an analyte into a product that is more easily detected and quantified. Fluorescent derivatization reagents are particularly valuable as they can significantly enhance the sensitivity of detection methods like High-Performance Liquid Chromatography (HPLC).
A unique acid hydrazide, 2-(5-hydrazinocarbonyl-2-oxazolyl)-5,6-dimethoxybenzothiazole , which is synthesized from a 5,6-dimethoxybenzothiazole precursor, serves as an excellent precolumn fluorescence derivatization reagent for carboxylic acids. nih.gov This reagent reacts with carboxylic acids to form highly fluorescent hydrazones, which can be easily separated and detected by HPLC with a fluorescence detector. The method is noted for its high sensitivity and rapid analysis time. nih.govacademicjournals.org
Table 2: Characteristics of 2-(5-hydrazinocarbonyl-2-oxazolyl)-5,6-dimethoxybenzothiazole as a Derivatization Reagent
| Property | Value |
|---|---|
| Target Analytes | Carboxylic Acids |
| Detection Method | HPLC with Fluorescence Detection |
| Detection Limit (for lauric acid) | 0.1 pmol (per 10-µL injection) nih.gov |
| Analysis Time | < 20 minutes nih.gov |
| Application Example | Determination of fatty acids in human serum nih.gov |
This table summarizes the performance of the derivatization reagent as reported in the literature. nih.govacademicjournals.org
This application demonstrates the practical utility of the 5,6-dimethoxybenzothiazole scaffold in developing sophisticated analytical tools for biomedical and clinical research. The high fluorescence and reactivity of the derivative underscore the value of the core structure provided by the parent benzothiazole.
Future Perspectives and Emerging Research Directions for 2 Chloro 5,6 Dimethoxy Benzothiazole
Development of Novel Synthetic Strategies for Derivatives with Tailored Properties
The future synthesis of derivatives based on 2-Chloro-5,6-dimethoxy-benzothiazole will move beyond traditional methods towards more efficient, sustainable, and versatile strategies. The chloro group at the 2-position is a key synthetic handle, allowing for nucleophilic substitution reactions to introduce a wide variety of functional groups and build a library of novel compounds.
Emerging synthetic approaches applicable to this scaffold include:
Advanced Catalytic Systems: Research is increasingly focused on using novel catalysts to improve reaction efficiency and selectivity. This includes the use of metal-based catalysts like VOSO₄ and palladium nanoparticles, which have shown high efficacy in synthesizing 2-substituted benzothiazoles. mdpi.com For instance, a fabricated MNP-phenanthroline-Pd nanocatalyst has been used for coupling 2-aminothiophenols with aldehydes, achieving excellent yields and allowing for easy magnetic recovery of the catalyst. mdpi.com Applying such systems to the derivatization of this compound could provide access to complex molecules under mild conditions.
Green Chemistry Approaches: Environmentally benign synthesis is a major trend. nih.gov This involves using eco-friendly solvents like glycerol (B35011), employing microwave-assisted synthesis to reduce reaction times and energy consumption, or utilizing solvent-free conditions with catalysts like nanorod-shaped ionogels. mdpi.comnih.gov A study demonstrated that microwave irradiation could produce 2-substituted benzothiazoles in 4-8 minutes with yields of 78-96%. mdpi.com
Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. This technique can be applied to the multi-step synthesis of complex benzothiazole (B30560) derivatives, allowing for rapid optimization and production.
Photocatalysis: Visible-light photocatalysis is emerging as a powerful tool for forming C-C and C-heteroatom bonds. This method could be employed for the functionalization of the this compound core, providing access to novel chemical space under exceptionally mild conditions.
Table 1: Selected Modern Synthetic Strategies for 2-Substituted Benzothiazoles
| Strategy | Catalyst/Reagent | Key Advantages | Reported Yield | Reference |
| Nanocatalysis | ZnO NPs | Room temperature, high yield with various substituents. | 76-96% | mdpi.com |
| Microwave-Assisted | Glycerol (solvent) | Rapid reaction times (4-8 min), eco-friendly. | 78-96% | mdpi.com |
| Metal-Organic Frameworks | Cu(II)-containing nano-silica | High yields (87-98%) in short times (15-90 min). | 87-98% | mdpi.com |
| Green Oxidation | H₂O₂/HCl | Room temperature, uses inexpensive and safe reagents. | Excellent | nih.gov |
By leveraging these advanced synthetic methods, chemists can efficiently create libraries of this compound derivatives with precisely tailored electronic and steric properties, optimizing them for specific biological targets.
Advanced Mechanistic Studies of Biological Activities at the Molecular Level
While benzothiazoles are known to possess a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects, the precise molecular mechanisms are often not fully elucidated. nih.govnih.gov For this compound and its future derivatives, a key research direction will be to move from broad activity screening to detailed mechanistic investigations.
Future research in this area should focus on:
Target Identification and Validation: Utilizing chemoproteomics and other advanced techniques to identify the specific protein targets with which these compounds interact. The presence of substituents can significantly alter binding affinity and selectivity. mdpi.com
Enzyme Inhibition Kinetics: For derivatives found to be enzyme inhibitors, detailed kinetic studies will be crucial to determine the mode of inhibition (e.g., competitive, non-competitive, or irreversible), providing insights for rational drug design.
Signaling Pathway Analysis: Investigating how these compounds modulate key cellular signaling pathways. For example, some benzothiazole derivatives have been shown to inhibit the AKT and ERK signaling pathways, which are crucial in cancer cell proliferation. nih.gov Understanding how the dimethoxy and chloro substituents influence this activity is a critical next step.
Structural Biology: Obtaining co-crystal structures of active derivatives bound to their biological targets (e.g., enzymes, receptors) through X-ray crystallography or cryo-electron microscopy. This would provide an atomic-level understanding of the binding interactions and guide the design of more potent and selective analogs.
A deeper understanding of these molecular mechanisms will be essential for translating the promising biological activity of these compounds into viable therapeutic agents.
Integration of Computational and Experimental Approaches for Rational Design
The traditional drug discovery process is time-consuming and expensive. The integration of computational modeling with experimental synthesis and testing offers a more rational and accelerated pathway for developing new drugs. energy.gov This approach is particularly well-suited for exploring the chemical space around the this compound scaffold.
A synergistic computational-experimental workflow would involve:
In Silico Screening: Creating a virtual library of derivatives of this compound and using molecular docking simulations to predict their binding affinity against known therapeutic targets. This allows for the prioritization of compounds for synthesis.
Quantum Chemistry Calculations: Employing Density Functional Theory (DFT) to calculate the electronic properties (e.g., molecular orbital energies, charge distribution) of proposed derivatives. researchgate.netnih.gov These properties can be correlated with biological activity and used to refine compound design.
Machine Learning (ML) Models: Developing Quantitative Structure-Activity Relationship (QSAR) models using machine learning algorithms. energy.gov By training these models on an initial set of synthesized and tested compounds, they can predict the activity of new, unsynthesized derivatives, guiding the next round of synthesis. energy.gov
ADMET Prediction: Using computational tools to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed compounds early in the discovery process. nih.gov This helps to identify and eliminate candidates with poor pharmacokinetic profiles or potential toxicity issues, saving significant time and resources.
This integrated approach creates a feedback loop where computational predictions guide experimental work, and the resulting experimental data is used to refine and improve the computational models, leading to a more efficient discovery of lead compounds. energy.gov
Exploration of Unconventional Therapeutic and Research Applications
While benzothiazoles are widely studied for their anticancer and antimicrobial properties, the unique structure of this compound may lend itself to a range of unconventional applications. jchemrev.comoaji.net Future research should broaden the scope of investigation beyond these traditional areas.
Potential emerging applications include:
Neurodegenerative Diseases: Some heterocyclic compounds have shown neuroprotective effects. nih.gov The ability of benzothiazole derivatives to modulate various enzymes and receptors could be explored in the context of diseases like Alzheimer's or Parkinson's. For instance, certain derivatives have shown anti-Parkinsonian efficacy in preclinical models. jchemrev.com
Antiparasitic Agents: There is a constant need for new drugs to treat parasitic diseases like leishmaniasis and malaria. jchemrev.com The benzothiazole scaffold has been identified as a promising starting point for the development of new antimalarial and antileishmanial agents. jchemrev.comresearchgate.net
Materials Science: Benzothiazoles are not only biologically active but also possess interesting photophysical properties, making them useful as optically active materials and fluorescence probes. nih.govnih.gov Derivatives of this compound could be investigated for applications in organic light-emitting diodes (OLEDs), chemical sensors, or as imaging agents in biological research.
Agrochemicals: Thiazole-containing compounds are used in agriculture. researchgate.net The biological activity of this compound derivatives could be screened for potential use as fungicides, herbicides, or plant growth regulators. nih.gov
Table 2: Potential Unconventional Applications for this compound Derivatives
| Application Area | Rationale / Supporting Evidence | Potential Research Direction | Reference |
| Neuroprotection | Benzothiazoles have shown anti-Parkinsonism and neuroprotective activity. | Screen derivatives for activity against targets relevant to Alzheimer's and Parkinson's disease. | jchemrev.comnih.gov |
| Antiparasitic Agents | Benzothiazole-based compounds have demonstrated antimalarial and antileishmanial effects. | Synthesize and test derivatives against Plasmodium falciparum and Leishmania species. | jchemrev.comresearchgate.net |
| Fluorescent Probes | The benzothiazole core is a known fluorophore. | Develop derivatives as selective fluorescent probes for metal ions or biological macromolecules. | nih.govnih.gov |
| Agrochemicals | Thiazole (B1198619) rings are present in some agrochemicals; benzothiazoles can act as plant growth regulators. | Evaluate derivatives for fungicidal, herbicidal, or plant growth-promoting activity. | nih.govresearchgate.net |
Exploring these less conventional avenues could reveal novel and valuable applications for this versatile chemical scaffold, significantly broadening its impact across science and technology.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-Chloro-5,6-dimethoxy-benzothiazole, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound can be synthesized via cyclization reactions using precursors like 2-amino-5,6-dimethoxybenzothiazole. A common approach involves refluxing with sodium metabisulfite in DMSO, followed by crystallization (e.g., 80.8% yield achieved using TLC for reaction monitoring and ethanol for crystallization) . Optimization includes adjusting reflux duration (e.g., 2–18 hours), solvent polarity, and stoichiometry of reagents. For halogenation steps, controlled addition of chlorinating agents under inert atmospheres improves selectivity .
Q. Which analytical techniques are most effective for confirming the purity and structural integrity of this compound?
- Methodological Answer :
- TLC : Monitor reaction progress using solvents like dichloromethane (Rf ≈ 0.71–0.75) .
- X-ray Diffraction : Resolve crystal structure and confirm dihedral angles between aromatic rings (e.g., 1.23° deviation in planar benzothiazole-phenol systems) .
- NMR/IR Spectroscopy : Validate functional groups (e.g., C-Cl stretching at ~550 cm⁻¹) and substituent positions via chemical shifts (e.g., methoxy protons at δ 3.8–4.0 ppm) .
Q. How can researchers evaluate the biological activity of this compound derivatives in antimicrobial or anti-inflammatory contexts?
- Methodological Answer :
- Antimicrobial Assays : Use broth microdilution to determine minimum inhibitory concentrations (MICs) against fungal pathogens (e.g., Candida albicans), comparing results to reference compounds like fluconazole .
- Anti-inflammatory Screening : Measure COX-2 inhibition via ELISA or assess edema reduction in rodent models, referencing derivatives with substituted aryl groups for enhanced activity .
Advanced Research Questions
Q. What strategies are recommended for resolving contradictory data in spectroscopic characterization of this compound derivatives?
- Methodological Answer : Cross-validate spectral data using complementary techniques:
- Combine HPLC-MS (for molecular ion confirmation) with XRD to resolve ambiguities in tautomeric forms .
- Perform 2D NMR (e.g., HSQC, HMBC) to assign overlapping proton signals in crowded aromatic regions .
- Compare experimental IR spectra with computational simulations (DFT) to verify vibrational modes .
Q. How should researchers approach the optimization of solvent and catalyst systems in the synthesis of halogenated benzothiazoles when faced with conflicting literature reports?
- Methodological Answer : Conduct a Design of Experiments (DoE) to systematically test variables:
- Solvent Effects : Compare polar aprotic solvents (DMSO, DMF) versus ethers (THF) for cyclization efficiency .
- Catalyst Screening : Evaluate Lewis acids (e.g., ZnCl₂) versus base catalysts (e.g., triethylamine) for halogenation steps, tracking yields via GC-MS .
- Reaction Kinetics : Use in-situ FTIR to monitor intermediate formation and identify rate-limiting steps .
Q. In structure-activity relationship (SAR) studies, what methodologies are critical for elucidating the pharmacophoric features of this compound derivatives?
- Methodological Answer :
- Molecular Docking : Map binding interactions with target proteins (e.g., fungal CYP51) using AutoDock Vina, focusing on halogen-π and hydrogen-bonding motifs .
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity data to identify critical moieties (e.g., chloro groups enhance lipophilicity) .
- Metabolic Stability Tests : Assess hepatic microsomal degradation to prioritize derivatives with improved pharmacokinetics .
Q. What experimental considerations are essential when scaling up the synthesis of this compound from milligram to gram quantities while maintaining yield and purity?
- Methodological Answer :
- Purification : Replace column chromatography with recrystallization (water-ethanol mixtures) for cost-effective bulk purification .
- Process Safety : Monitor exothermic reactions using jacketed reactors and inert gas purges to prevent decomposition .
- Quality Control : Implement in-line PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time purity checks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
